A Technical Guide to 3,5-Dihydroxybenzonitrile for Researchers and Drug Development Professionals
A Technical Guide to 3,5-Dihydroxybenzonitrile for Researchers and Drug Development Professionals
CAS Number: 19179-36-3
This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, a plausible synthetic route, and potential applications of 3,5-Dihydroxybenzonitrile, a key aromatic building block for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
3,5-Dihydroxybenzonitrile, also known as 5-cyanoresorcinol, is a polyfunctional aromatic compound. Its chemical structure, featuring a nitrile group and two hydroxyl groups on a benzene (B151609) ring, makes it a versatile intermediate in organic synthesis. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 19179-36-3 | [1][2][3][4] |
| Molecular Formula | C₇H₅NO₂ | [1][2][3][4] |
| Molecular Weight | 135.12 g/mol | [1][2][3][4] |
| IUPAC Name | 3,5-dihydroxybenzonitrile | [1] |
| Synonyms | 5-cyanoresorcinol, α-resorcylonitrile | [1] |
| Appearance | White to cream or brown crystals or crystalline powder | [3] |
| Melting Point | 185-197 °C | [3] |
| Solubility | Soluble in water | [2] |
| InChI Key | ABHOEQJNEOMTEK-UHFFFAOYSA-N | [1] |
| SMILES | OC1=CC(=CC(O)=C1)C#N | [3] |
Spectral Data
-
Infrared (IR) Spectrum: The IR spectrum of 3,5-Dihydroxybenzonitrile is available in the NIST WebBook, providing information about its functional groups.[5]
Estimated ¹H NMR (400 MHz, DMSO-d₆):
-
δ ~9.5-10.5 ppm (s, 2H): Phenolic hydroxyl protons (-OH). The chemical shift can be broad and concentration-dependent.
-
δ ~6.5-7.0 ppm (m, 3H): Aromatic protons (H2, H4, H6). The splitting pattern would likely be complex due to meta-coupling.
Estimated ¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~160 ppm: Aromatic carbons attached to hydroxyl groups (C3, C5).
-
δ ~120 ppm: Nitrile carbon (-CN).
-
δ ~110-115 ppm: Aromatic carbons (C2, C4, C6).
-
δ ~105 ppm: Aromatic carbon attached to the nitrile group (C1).
Safety and Handling
3,5-Dihydroxybenzonitrile is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on notifications to the ECHA C&L Inventory[6]:
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Acute toxicity, inhalation | H332: Harmful if inhaled |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |
It is also classified as a "Dangerous Good for transport".[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Experimental Protocols
Step 1: Synthesis of 3,5-Dihydroxybenzaldehyde (B42069) Oxime
This procedure is adapted from general methods for the synthesis of aldoximes.
Materials:
-
3,5-Dihydroxybenzaldehyde
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH) or Sodium acetate (B1210297) (CH₃COONa)
-
Water
Procedure:
-
Dissolve 3,5-dihydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium hydroxide or sodium acetate (1.1 equivalents).
-
Add the hydroxylamine solution to the aldehyde solution dropwise with stirring at room temperature.
-
The reaction mixture is typically stirred for 1-4 hours at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product can be isolated by precipitation upon addition of water, followed by filtration. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Dehydration of 3,5-Dihydroxybenzaldehyde Oxime to 3,5-Dihydroxybenzonitrile
This step involves the dehydration of the oxime intermediate. Various dehydrating agents can be employed. A general procedure using a mild and efficient method is described below.
Materials:
-
3,5-Dihydroxybenzaldehyde oxime
-
O-phenylhydroxylamine hydrochloride
-
Sodium phosphate (B84403) buffer (0.5 M, pH 6.5)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a reaction vial, dissolve 3,5-dihydroxybenzaldehyde oxime (1 equivalent) and O-phenylhydroxylamine hydrochloride (1.2 equivalents) in a 4:1 mixture of methanol and 0.5 M sodium phosphate buffer (pH 6.5) to a final concentration of 0.1 M.[1]
-
Stir the reaction mixture at 60 °C and monitor the reaction by TLC until the starting material is consumed.[1]
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (5 x 3 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
The crude 3,5-dihydroxybenzonitrile can be purified by silica (B1680970) gel column chromatography.
Applications in Research and Drug Development
While research specifically focused on 3,5-Dihydroxybenzonitrile is limited, its structural motifs are present in molecules with interesting biological activities, suggesting its potential as a valuable precursor in drug discovery.
Enzyme Inhibition: Derivatives of 3,5-dihydroxybenzoic acid, a closely related compound, have been synthesized and evaluated as potent inhibitors of EPSP (5-enolpyruvylshikimate-3-phosphate) synthase, an enzyme that is a target for herbicides.[1] Furthermore, various benzonitrile (B105546) derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, making them of interest for the development of agents for hyperpigmentation disorders.[7][8][9][10] The dihydroxybenzene moiety is a known pharmacophore that can interact with the active sites of various enzymes.
Precursor for Biologically Active Molecules: 3,5-Dihydroxybenzonitrile serves as a versatile starting material for the synthesis of more complex molecules. For instance, it is used in the preparation of 3-hydroxy-5-methoxybenzonitrile.[2][3] The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, which are common in pharmaceutical agents. The phenolic hydroxyl groups can be alkylated or acylated to modulate the compound's physicochemical properties and biological activity.
Visualizations
The following diagrams illustrate the synthetic pathway and a potential logical workflow for its application in drug discovery.
Caption: Synthetic pathway for 3,5-Dihydroxybenzonitrile.
Caption: Drug discovery workflow utilizing 3,5-Dihydroxybenzonitrile.
References
- 1. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-DIHYDROXYBENZONITRILE | 19179-36-3 [chemicalbook.com]
- 3. 3,5-Dihydroxybenzonitrile, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3,5-Dihydroxybenzonitrile | C7H5NO2 | CID 87952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine as a novel human tyrosinase inhibitor that inactivates the enzyme in cooperation with l-3,4-dihydroxyphenylalanine. | Semantic Scholar [semanticscholar.org]
- 8. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzonitriles as tyrosinase inhibitors with hyperbolic inhibition manner [agris.fao.org]
